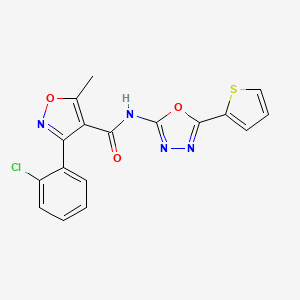
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H11ClN4O3S and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is associated with theReversing Antifungal Drug Resistance Project , suggesting a potential role in combating fungal infections, possibly by targeting key proteins involved in fungal drug resistance.
Mode of Action
The exact mode of action of this compound is currently unknown. Given its association with the Reversing Antifungal Drug Resistance Project , it may interact with proteins involved in drug resistance mechanisms in fungi, potentially altering their function and making the fungi more susceptible to antifungal drugs.
Biochemical Pathways
This could involve proteins such as Hsp90 and Calcineurin , which are known to play roles in fungal drug resistance.
Pharmacokinetics
Isoxazole derivatives are generally known for their wide spectrum of biological activities and therapeutic potential
Result of Action
Given its potential role in reversing fungal drug resistance , it may lead to increased susceptibility of fungi to antifungal drugs, potentially enhancing the efficacy of these treatments.
生物活性
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClN4O3S |
| Molecular Weight | 386.81 g/mol |
| Purity | Typically 95% |
| IUPAC Name | This compound |
Research indicates that compounds containing the isoxazole and oxadiazole moieties exhibit a wide range of biological activities. Specifically, studies have shown that derivatives of these compounds can act as:
- Anticancer Agents : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.
- Immunomodulators : Isoxazole derivatives have been noted for their ability to modulate immune responses. They can inhibit the production of pro-inflammatory cytokines and may enhance specific immune responses.
- Antimicrobial Activities : Some studies suggest that oxadiazole-containing compounds possess antibacterial and antifungal properties, making them potential candidates for treating infections.
Anticancer Activity
A study published in the Egyptian Journal of Chemistry highlighted the cytotoxic effects of oxadiazole derivatives on MCF-7 breast cancer cells, showing IC50 values comparable to established chemotherapeutics like Doxorubicin . While specific data for our compound is limited, its structural analogs indicate promising anticancer potential.
Immunomodulatory Effects
Research has shown that isoxazole derivatives can significantly influence immune cell activity. For instance, a study demonstrated that certain isoxazole compounds inhibited the humoral immune response while stimulating delayed-type hypersensitivity (DTH) in vivo . Such findings suggest that this compound may also exhibit similar immunomodulatory effects.
Antimicrobial Properties
The presence of oxadiazole and isoxazole rings has been associated with antimicrobial activities against various pathogens. Compounds with these structures have shown effectiveness against bacterial strains and fungi . Although specific studies on our compound are scarce, it is reasonable to hypothesize similar activity based on structural similarities.
Case Studies
- Cytotoxicity in Cancer Cells : A derivative structurally related to our compound was tested against multiple cancer cell lines (e.g., colon adenocarcinoma and lung carcinoma), showing significant antiproliferative activity with IC50 values ranging from 92.4 µM to lower .
- Immune Response Modulation : Another study investigated the effects of an isoxazole derivative on T-cell populations in mice, revealing enhanced CD4+ T-cell proliferation and increased antibody production . This suggests potential applications in enhancing vaccine efficacy or treating immune-related disorders.
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S/c1-9-13(14(22-25-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(24-17)12-7-4-8-26-12/h2-8H,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNPSWABMOVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














